
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H16F3N3OS and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Applications
Nonlinear Optical Properties for Photonic Devices
A study on thiophene dyes, including variants with acrylonitrile groups, demonstrated their effectiveness in nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear absorption behavior, critical for such applications, was observed under nanosecond Nd:YAG laser excitation, highlighting their potential in photonic or optoelectronic devices (Anandan et al., 2018).
Anticancer Research
In Vitro Cytotoxic Potency
Acrylonitriles substituted with various heterocycles showed significant in vitro cytotoxic activities against a range of human cancer cell lines. The structural variation, particularly with thiophene and benzimidazole substituents, highlighted the sensitive nature of these compounds' cytotoxic efficacy. One compound demonstrated a potency greater than cisplatin and etoposide, indicating potential as a cancer therapeutic agent (Sa̧czewski et al., 2004).
Synthesis and Reactivity in Organic Chemistry
New Heterocyclic Derivatives
Research into the synthesis of thiazoline and thiophene derivatives linked to indole moieties shows the versatility of acrylonitrile compounds in creating potent antifungal agents. This work exemplifies the broad utility of such compounds in synthesizing new chemical entities with potential biological activities (Gomha & Abdel‐Aziz, 2012).
Reductive Transformations
The reduction of acrylonitriles bearing aryl and thiazolyl groups was studied, yielding derivatives with potential as intermediates in organic synthesis. Such transformations are crucial for developing novel compounds with varied biological or material properties (Frolov et al., 2005).
Properties
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3OS/c1-2-28-16-9-7-14(8-10-16)19-13-29-20(27-19)15(11-25)12-26-18-6-4-3-5-17(18)21(22,23)24/h3-10,12-13,26H,2H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHOIKRCNNTBRS-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831423.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)
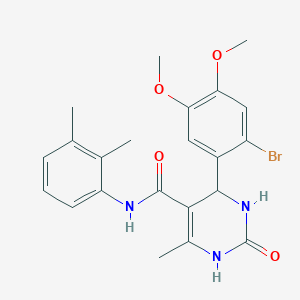
![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)
![2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831431.png)
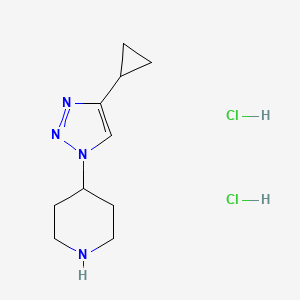
![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)
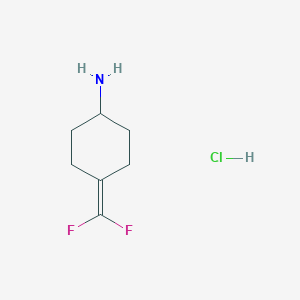
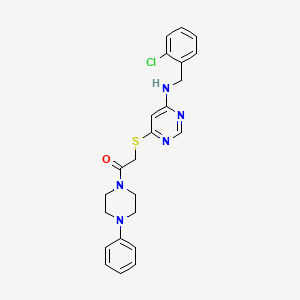
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)
![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)
![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)
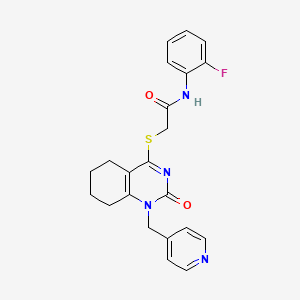
![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)
